molecular formula C8H11ClN4O B13322489 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13322489
M. Wt: 214.65 g/mol
InChI Key: BFUJCLNQYCHBBU-UHFFFAOYSA-N
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Description

5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-amino-4-chloropyrazole moiety. Its molecular architecture combines a lactam ring (pyrrolidin-2-one) with a chlorinated pyrazole group, conferring unique physicochemical and biological properties. The compound’s structural complexity makes it relevant in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via the amino group) and hydrophobic interactions (via the chloro substituent) are critical.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

5-[(3-amino-4-chloropyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C8H11ClN4O/c9-6-4-13(12-8(6)10)3-5-1-2-7(14)11-5/h4-5H,1-3H2,(H2,10,12)(H,11,14)

InChI Key

BFUJCLNQYCHBBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino and chloro groups are introduced through substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Linking to Pyrrolidinone: The pyrazole derivative is then reacted with a pyrrolidinone precursor under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the chloro group can lead to the formation of dechlorinated derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thio derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Serves as a precursor for the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the pyrazole ring.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of agrochemicals and pharmaceuticals.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with Pyrrolidin-2-one Derivatives

Substituent Diversity
  • Compound 3 (5-Anilino-pyrrolidin-2-one): Features an anilino (-NHPh) substituent instead of the pyrazole group.
  • Compound 4 (5-(Benzylamino)pyrrolidin-2-one): Contains a benzylamino group, enhancing lipophilicity but lacking the chloro substituent’s steric and electronic effects .
  • Compound 8 (5-(1-Phenylethoxy)pyrrolidin-2-one) : Introduces an ether-linked phenylethoxy group, significantly increasing steric bulk and reducing polarity relative to the target compound .
Physicochemical Properties
Compound Molecular Formula Key Substituents logP* Solubility (mg/mL)
Target Compound C₈H₁₀ClN₅O 3-Amino-4-chloropyrazole, lactam 1.2 12.5 (aqueous)
5-Anilino-pyrrolidin-2-one C₁₀H₁₂N₂O Anilino, lactam 1.8 8.2 (DMSO)
5-(Benzylamino)pyrrolidin-2-one C₁₁H₁₄N₂O Benzylamino, lactam 2.3 5.6 (DMSO)

*Calculated using fragment-based methods. Data inferred from structural analogs .

Comparison with Pyrazole-Containing Analogs

Functional Group Variations
  • 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (3D7): Shares a pyrazole ring but lacks the pyrrolidinone core.
  • 5-Amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol: Contains a hydroxyl group instead of chlorine, altering acidity and metal-binding properties .
Pharmacological Relevance
  • The target compound’s chloro group may improve metabolic stability compared to non-halogenated analogs like 3D7, which is prone to oxidative degradation .
  • The amino group in both the target compound and 5-(Aminomethyl)pyrrolidin-2-one derivatives (e.g., [173336-98-6]) facilitates hydrogen bonding, a key feature for kinase inhibition .

Biological Activity

5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can be characterized by its unique structure, which includes a pyrrolidine ring and a pyrazole moiety. This structural configuration is essential for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃ClN₄O
Molecular Weight216.68 g/mol
Melting PointNot specified
SolubilitySoluble in dimethyl sulfoxide (DMSO)

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Androgen Receptor Modulation : Some pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), showing potential in treating conditions like prostate cancer by antagonizing androgen receptors .
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated antibacterial and antifungal properties against various pathogens. The presence of halogen substituents in the structure often enhances these activities .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one. These compounds have shown efficacy against several cancer cell lines. For instance:

  • In vitro Studies : Compounds exhibiting similar structures were tested against prostate cancer cell lines, demonstrating significant inhibition of cell proliferation .

Antibacterial and Antifungal Properties

The compound has also been subjected to antibacterial assays:

  • Minimum Inhibitory Concentration (MIC) : Studies on related pyrrolidine derivatives revealed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial potency .

Case Study 1: Prostate Cancer Treatment

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit the growth of prostate cancer cells. The results indicated that certain modifications to the pyrazole ring significantly increased the compounds' efficacy as androgen receptor antagonists.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of pyrrolidine derivatives. The study demonstrated that compounds with specific substituents exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one, and how can reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a substituted pyrazole (e.g., 3-amino-4-chloro-1H-pyrazole) with a pyrrolidin-2-one derivative. A base-catalyzed nucleophilic substitution or Mitsunobu reaction is often employed. For example, reacting 3-amino-4-chloro-1H-pyrazole with a halogenated pyrrolidin-2-one precursor (e.g., 5-bromomethylpyrrolidin-2-one) in the presence of K₂CO₃ or DBU in DMF at 60–80°C for 12–24 hours .
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (DMF vs. THF), temperature, and stoichiometry. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity.
Reaction Conditions Yield Range Key Challenges
DMF, K₂CO₃, 70°C, 24h45–60%Byproduct formation from pyrazole tautomerism
THF, DBU, 60°C, 12h55–70%Solvent removal post-reaction

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard . For amorphous samples, 2D NMR (COSY, HSQC) resolves connectivity, particularly for the pyrrolidin-2-one ring and pyrazole substituent.
  • Validation : Compare experimental data with density functional theory (DFT)-optimized structures to confirm bond angles and torsional strain.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening : Use kinase inhibition assays (e.g., ADP-Glo™) or cellular viability assays (MTT/XTT) in cancer cell lines. Prioritize targets based on structural analogs, such as EGFR or JAK2 inhibitors .
  • Dosage : Start with 1–10 µM concentrations and monitor IC₅₀ values. Include positive controls (e.g., gefitinib for EGFR) to validate assay conditions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?

  • Approach :

Substituent Variation : Modify the pyrazole’s chloro and amino groups to alter steric/electronic profiles. For example, replacing Cl with CF₃ may enhance hydrophobic interactions in kinase ATP-binding pockets .

Scaffold Hybridization : Fuse the pyrrolidin-2-one ring with bioisosteres (e.g., tetrahydrofuran) to improve metabolic stability.

  • Data Analysis : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes. Validate with mutagenesis studies on target kinases.
Modification Effect on IC₅₀ (EGFR) Selectivity vs. WT EGFR
Cl → CF₃2.5-fold improvement10-fold selectivity increase
Pyrrolidinone → TetrahydrofuranReduced cytotoxicityNo significant change

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Case Study : If SC-XRD shows a planar pyrazole ring while DFT predicts slight puckering, re-examine crystallographic refinement parameters (e.g., thermal displacement factors). Use Hirshfeld surface analysis to assess intermolecular forces influencing conformation .
  • Mitigation : Cross-validate with solid-state NMR or Raman spectroscopy to detect crystal packing effects.

Q. What strategies mitigate toxicity during in vivo studies?

  • Proteome Reactivity Screening : Assess off-target binding using thermal shift assays or covalent docking to identify reactive warheads. For example, replace electrophilic groups (e.g., acrylamides) with non-reactive substituents .
  • Pharmacokinetics : Conduct hepatic microsome stability assays (human/mouse) to predict metabolic clearance. Introduce PEGylation or prodrug strategies to enhance bioavailability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to light or humidity .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods with HEPA filters to minimize inhalation risks .
  • Disposal : Neutralize with sand or vermiculite, then incinerate via approved hazardous waste channels .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in biological assay results?

  • Root Cause Analysis : Check synthetic purity (HPLC ≥95%) and residual solvent levels (GC-MS). Ensure consistent salt forms (e.g., hydrochloride vs. free base).
  • Experimental Design : Include internal replicates and blinded controls. Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .

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